N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-(4-methylbenzenesulfonamido)benzamide
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Overview
Description
N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-(4-methylbenzenesulfonamido)benzamide is a complex organic compound that features a unique structure combining a cyclopenta[d][1,3]thiazole ring with a benzenesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-(4-methylbenzenesulfonamido)benzamide typically involves multi-step organic reactions. The starting materials often include cyclopenta[d][1,3]thiazole derivatives and benzenesulfonamides. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals. The use of automated reactors and continuous flow systems may also be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions may vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-(4-methylbenzenesulfonamido)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of bioactive compounds, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta[d][1,3]thiazole derivatives and benzenesulfonamides. Examples include:
- 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one
- 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one .
Uniqueness
N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-(4-methylbenzenesulfonamido)benzamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use .
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-13-8-10-16(11-9-13)28(25,26)23-15-5-2-4-14(12-15)19(24)22-20-21-17-6-3-7-18(17)27-20/h2,4-5,8-12,23H,3,6-7H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPZHOOAEOWBEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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